molecular formula C26H21N3O3 B2771381 ethyl 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901246-51-3

ethyl 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Cat. No.: B2771381
CAS No.: 901246-51-3
M. Wt: 423.472
InChI Key: HCNIQUMHINACIJ-UHFFFAOYSA-N
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Description

Ethyl 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a useful research compound. Its molecular formula is C26H21N3O3 and its molecular weight is 423.472. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Metabolites and Derivatives

  • Research on related compounds, such as ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) metabolites, demonstrates the importance of efficient synthesis routes for potential pharmacological agents. Convenient and efficient syntheses have been achieved for such metabolites, indicating the role of similar compounds in drug development and metabolic studies (Mizuno et al., 2006).

Synthetic Studies and Structural Assignments

  • Investigations into 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates have led to regioselective synthetic routes and structural assignments, showcasing the chemical versatility and potential for creating diverse molecular entities for various applications, including material science and drug discovery (Ashton & Doss, 1993).

Antimicrobial and Antioxidant Properties

  • The synthesis of new quinolinyl chalcones containing a pyrazole group and their promising anti-microbial and moderate anti-oxidant properties suggest the potential biomedical applications of similar compounds. Such research underscores the ongoing search for new therapeutic agents with improved efficacy and safety profiles (Prasath et al., 2015).

Properties

IUPAC Name

ethyl 1-(2-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3/c1-3-32-26(30)18-13-14-21-19(15-18)25-20(16-27-21)24(17-9-5-4-6-10-17)28-29(25)22-11-7-8-12-23(22)31-2/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNIQUMHINACIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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